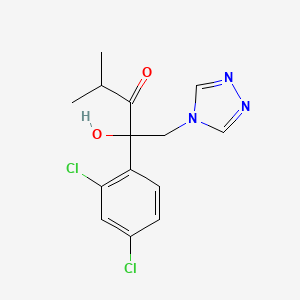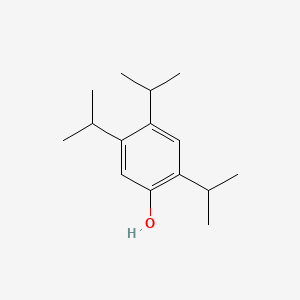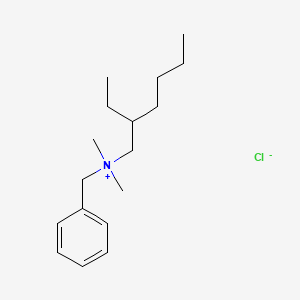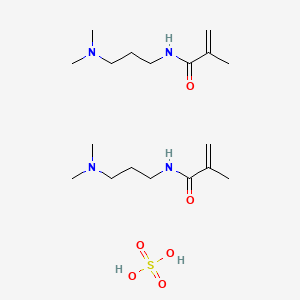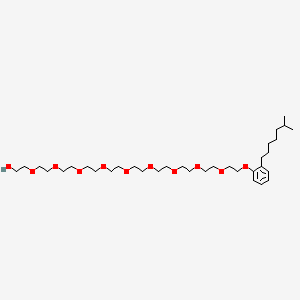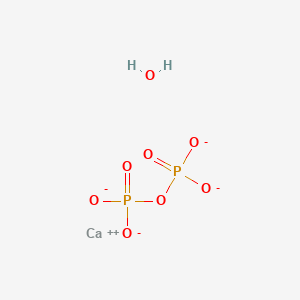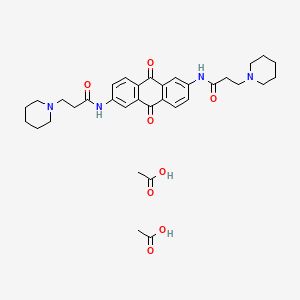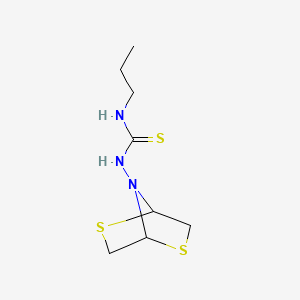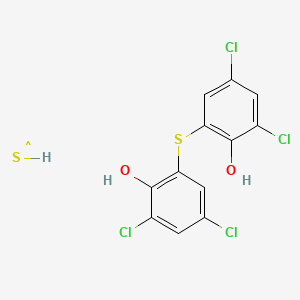
9-Phenylacenaphtho(1,2-g)pteridin-11-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenylacenaphtho(1,2-g)pteridin-11-amine is a chemical compound with the molecular formula C22H13N5 and a molecular weight of 347.3721 . It is characterized by its achiral nature and lack of defined stereocenters . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
准备方法
The synthesis of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves multiple steps, typically starting with the preparation of acenaphthene derivatives. The synthetic route may include:
Cyclization reactions: These reactions form the acenaphtho structure.
Amination reactions: Introduction of the amine group at the 11th position.
Phenylation reactions: Addition of the phenyl group at the 9th position.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
化学反应分析
9-Phenylacenaphtho(1,2-g)pteridin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9-Phenylacenaphtho(1,2-g)pteridin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.
相似化合物的比较
9-Phenylacenaphtho(1,2-g)pteridin-11-amine can be compared with other pteridine derivatives, such as:
Pteridine: The parent compound with a simpler structure.
Folic acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
属性
CAS 编号 |
78241-68-6 |
|---|---|
分子式 |
C22H13N5 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine |
InChI |
InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27) |
InChI 键 |
GVUHZTTYZGRNIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



